Homatropine hydrochloride

Ophthalmology Pediatric Optometry Cycloplegic Refraction

Choose Homatropine HCl for its unique 1-3 day cycloplegic recovery, ideal for pediatric refraction. Its 3.1±0.5 D residual accommodation ensures accurate measurements without Atropine's week-long disruption. A distinct, quantifiable profile for ophthalmic research. Source high-purity (≥98%) material for reliable formulation development and in vitro studies.

Molecular Formula C16H22ClNO3
Molecular Weight 311.80 g/mol
CAS No. 637-21-8
Cat. No. B1583291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomatropine hydrochloride
CAS637-21-8
Molecular FormulaC16H22ClNO3
Molecular Weight311.80 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C16H21NO3.ClH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?;
InChIKeyFRMDDIJBLQNNTC-MOTQWOLNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homatropine Hydrochloride CAS 637-21-8: Procurement Overview for Scientific and Ophthalmic Research


Homatropine hydrochloride (CAS 637-21-8) is a synthetic tertiary amine anticholinergic agent derived from the tropane alkaloid structure. It functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs) . Pharmacologically, it induces rapid mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) with a duration of action significantly shorter than atropine, making it a preferred agent for diagnostic ophthalmic procedures where prolonged visual impairment is undesirable [1]. Beyond ophthalmology, homatropine hydrochloride possesses antitussive activity and is utilized in combination products for cough suppression, as well as in experimental models of organophosphate poisoning reversal .

Why Homatropine Hydrochloride Cannot Be Simply Substituted with Other Muscarinic Antagonists in Research Protocols


The clinical and experimental interchangeability of antimuscarinic agents is precluded by substantial differences in their pharmacokinetic profiles and receptor subtype interactions. While atropine, cyclopentolate, tropicamide, and homatropine all antagonize muscarinic receptors, their onset, duration, and potency vary dramatically. For instance, substituting homatropine for atropine in a cycloplegic refraction protocol would alter the duration of visual impairment from 1-2 days to 5-7 days, impacting patient throughput and safety [1]. Similarly, using tropicamide instead of homatropine would result in incomplete cycloplegia, potentially leading to erroneous refractive measurements [2]. These differences are quantifiable and have direct consequences for experimental reproducibility, clinical workflow, and the validity of research outcomes.

Quantitative Differentiation of Homatropine Hydrochloride: Evidence-Based Selection Criteria


Cycloplegic Efficacy: Quantitative Comparison of Homatropine vs. Atropine in Pediatric Refraction

In a direct comparative study of 63 children (mean age 6.7 years), 2% homatropine demonstrated significantly weaker cycloplegic effect compared to 1% atropine, as measured by spherical equivalent (SE) refractive error. In hypermetropic patients, atropine uncovered a mean SE of 4.2 ± 2.5 D, whereas homatropine yielded 3.5 ± 2.3 D (P < 0.001). In myopic patients, the SE was -1.8 ± 1.4 D for atropine versus -2.1 ± 1.4 D for homatropine (P < 0.001) [1]. This difference is critical for accurate refractive error measurement.

Ophthalmology Pediatric Optometry Cycloplegic Refraction

Duration of Mydriatic Action: Head-to-Head Comparison Among Short-Acting Agents

In a controlled study in Angora goats, the duration of mydriasis was compared for five agents. Homatropine (2%) produced a duration of mydriatic action of 12 hours, which was identical to cyclopentolate (1%) at 12 hours, but significantly longer than tropicamide (1%) at 6 hours. Atropine (1%) lasted 24 hours, and hyoscine (0.25%) lasted 96 hours [1]. Homatropine occupies an intermediate position, offering a longer diagnostic window than tropicamide without the extended recovery time of atropine.

Veterinary Ophthalmology Mydriasis Duration of Action

Alpha-Adrenergic Receptor Binding: Rank-Order Potency Differentiates Homatropine from Scopolamine

The rank-order potency for displacing specific ³H-DHE binding to alpha-adrenoceptors in female rabbit urethra membrane preparations was atropine > homatropine > emeprone > scopolamine [1]. While absolute Ki values are not provided, the clear rank-order demonstrates that homatropine possesses intermediate alpha-adrenergic blocking activity compared to the archetypal antagonist atropine and the relatively inactive scopolamine. This off-target profile may influence vascular or urethral smooth muscle responses in experimental models.

Autonomic Pharmacology Receptor Binding Urethral Physiology

Residual Accommodation Under Cycloplegia: A Direct Comparison with Atropine

A study in 384 Korean eyes measured residual accommodation one hour after three instillations of cycloplegic agents. The average residual accommodation under 5% homatropine was 1.42 D, whereas under 1% atropine it was only 0.96 D [1]. This indicates that even at a five-fold higher concentration, homatropine fails to achieve the depth of cycloplegia produced by atropine. This finding was corroborated by Shah et al. (2011), who reported residual accommodation of 3.1 ± 0.5 D for homatropine versus 1.8 ± 0.4 D for atropine (P < 0.001) [2].

Ophthalmology Cycloplegia Refractive Error

Ganglionic Blocking Potency: Homatropine Methylbromide vs. Atropine

The quaternary ammonium derivative, homatropine methylbromide, exhibits approximately four-fold greater potency than atropine in depressing transmission across the superior cervical ganglion [1]. This is a notable divergence from the typical antimuscarinic profile, where atropine is generally more potent. Furthermore, atropine was ineffective under the same experimental conditions, highlighting a distinct pharmacological action for this specific salt form.

Autonomic Pharmacology Ganglionic Transmission Quaternary Ammonium Compounds

Formulation Stability and Hydrolytic Degradation: A Consideration for Ophthalmic Preparation

Homatropine hydrobromide, like other tropane esters, is susceptible to hydrolytic degradation in aqueous solution. This hydrolysis is pH-dependent; the drug is most stable around pH 3.5 [1]. In contrast, the methylbromide quaternary salt form offers enhanced stability in certain formulations, as demonstrated by specific, stability-indicating analytical methods developed for its quantification in complex syrup matrices [2]. This differential stability profile between salt forms directly impacts formulation shelf-life and experimental reproducibility.

Pharmaceutical Chemistry Stability Ophthalmic Formulation

Validated Application Scenarios for Homatropine Hydrochloride Based on Quantitative Evidence


Pediatric Cycloplegic Refraction Requiring Rapid Recovery

Given its significantly shorter duration of action (12-24 hours) compared to atropine (5-7 days) [1], homatropine hydrochloride is optimally suited for pediatric cycloplegic refractions where prolonged visual impairment and photophobia would be disruptive. While it provides less complete cycloplegia than atropine (residual accommodation of 1.42-3.1 D vs. 0.96-1.8 D) [REFS-2, REFS-3], this limitation is often clinically acceptable, particularly when regression formulas can be applied to approximate atropine-level results [3]. This allows for a more efficient clinical workflow and improved patient comfort.

Research Models of Acute Organophosphate Poisoning Reversal

In preclinical models of acute organophosphate poisoning, pre-treatment with homatropine hydrochloride (20 mg/kg, intramuscular) was comparable to atropine (10 mg/kg) in preventing lethality in rats [4]. This suggests that homatropine may serve as a viable alternative to atropine in emergency countermeasure research, particularly where a shorter-acting agent is desirable to avoid prolonged anticholinergic side effects in surviving subjects.

Veterinary Mydriasis for Diagnostic Procedures

For veterinary ophthalmic examinations requiring a mydriatic duration intermediate between ultra-short (tropicamide, 6h) and prolonged (atropine, 24h+) agents, homatropine (2%, 12h duration) offers a practical solution [1]. In species like goats, where good dilation is achieved but the onset is slower than tropicamide, homatropine is indicated for procedures requiring a moderate diagnostic window without the extended recovery associated with atropine or hyoscine [1].

Experimental Pharmacology: Investigating Non-Selective Muscarinic Antagonism with Reduced CNS Penetration

The quaternary derivative, homatropine methylbromide, demonstrates approximately four-fold greater ganglionic blocking potency than atropine [5] and, due to its quaternary nature, exhibits limited central nervous system penetration compared to tertiary amines like atropine. This makes it a valuable tool compound for researchers studying peripheral muscarinic receptor function in vivo, where central effects would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homatropine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.